molecular formula C18H34N2O4S B14039279 (3S,4R)-tert-butyl 4-((S)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

(3S,4R)-tert-butyl 4-((S)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B14039279
M. Wt: 374.5 g/mol
InChI Key: ZHHCNYQSLINMTK-DZWULXIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4R)-tert-butyl 4-((S)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[45]decane-8-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-tert-butyl 4-((S)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. Common synthetic routes may include:

    Formation of the Spirocyclic Core: This step often involves cyclization reactions, where a linear precursor undergoes intramolecular reactions to form the spirocyclic structure.

    Introduction of Functional Groups:

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-tert-butyl 4-((S)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3S,4R)-tert-butyl 4-((S)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate has a wide range of scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, facilitating the construction of intricate chemical architectures.

    Material Science: The compound’s properties can be exploited in the development of new materials with specific functionalities, such as catalysts or sensors.

Mechanism of Action

The mechanism by which (3S,4R)-tert-butyl 4-((S)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound’s interactions with molecular targets can influence signaling pathways, metabolic processes, or gene expression, resulting in its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3S,4R)-tert-butyl 4-((S)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate include other spirocyclic compounds with analogous functional groups. Examples include:

    Spiro[4.5]decane Derivatives: Compounds with similar spirocyclic cores but different substituents.

    Sulfinamido Compounds: Molecules containing the sulfinamido functional group, which may exhibit similar reactivity and properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H34N2O4S

Molecular Weight

374.5 g/mol

IUPAC Name

tert-butyl (3S,4R)-4-[[(S)-tert-butylsulfinyl]amino]-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C18H34N2O4S/c1-13-14(19-25(22)17(5,6)7)18(12-23-13)8-10-20(11-9-18)15(21)24-16(2,3)4/h13-14,19H,8-12H2,1-7H3/t13-,14-,25-/m0/s1

InChI Key

ZHHCNYQSLINMTK-DZWULXIXSA-N

Isomeric SMILES

C[C@H]1[C@@H](C2(CCN(CC2)C(=O)OC(C)(C)C)CO1)N[S@@](=O)C(C)(C)C

Canonical SMILES

CC1C(C2(CCN(CC2)C(=O)OC(C)(C)C)CO1)NS(=O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.